
N-cyclopentyl-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine is a member of pyrimidines.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
N-cyclopentyl-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine is used in synthesizing various novel compounds. For instance, it has been employed in creating novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines. These derivatives have applications in various chemical reactions and processes (Aghekyan et al., 2009).
Inhibition of Carbonic Anhydrase Isoenzymes
This chemical has been central to studies exploring its derivatives' inhibitory effects on carbonic anhydrases, which are crucial enzymes in many biological processes. Research found that certain derivatives possess effective inhibitory potency against carbonic anhydrase isoenzymes, indicating potential for therapeutic applications (Artunç et al., 2016).
Cyclisation in Chemical Synthesis
Its derivatives are also used in cyclisation reactions to form spiropentacyclic indolines, a process significant in the synthesis of complex organic compounds. This indicates its role in facilitating the construction of intricate molecular structures in organic chemistry (Biswas & Jackson, 1983).
Development of Fluorinated Polyimides
Additionally, derivatives of this compound have been used in the synthesis of fluorinated polyimides. These materials have applications in various fields due to their thermal stability and low dielectric constants, making them valuable in electronic and aerospace industries (Banerjee et al., 2003).
Spectroscopic and Thermal Studies
The compound is also significant in spectroscopic and thermal studies. Research involving its derivatives has provided insights into the structural stability and thermal behavior of various pyrimidine-based crystals, contributing to our understanding of materials science (Vyas et al., 2013).
Propiedades
Nombre del producto |
N-cyclopentyl-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine |
|---|---|
Fórmula molecular |
C18H20F3N3O2 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-14-8-7-11(9-15(14)26-2)13-10-16(18(19,20)21)24-17(23-13)22-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,22,23,24) |
Clave InChI |
ZJJDJLGQQSIOGL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NC3CCCC3)C(F)(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NC3CCCC3)C(F)(F)F)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)

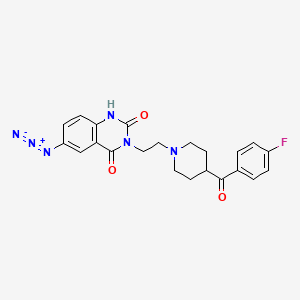
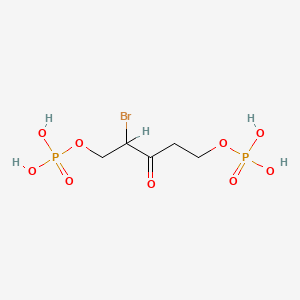
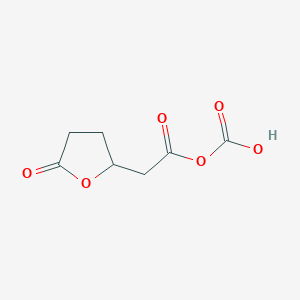
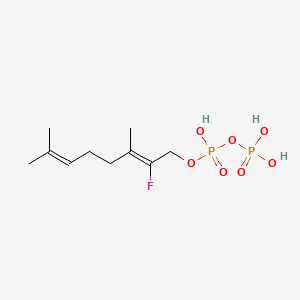

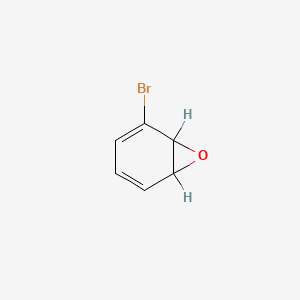
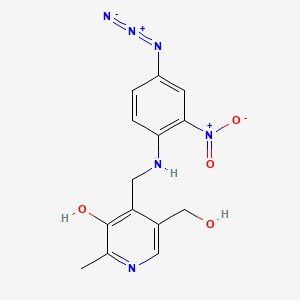

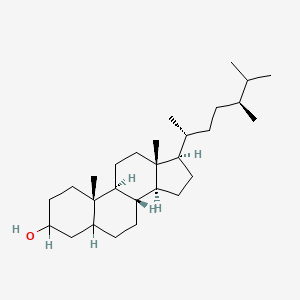
![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)
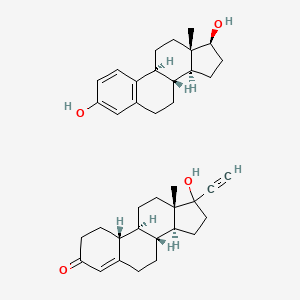
![2-[[(3,4-Dimethoxyphenyl)-oxomethyl]amino]acetic acid [2-[5-(4-chlorophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] ester](/img/structure/B1229457.png)